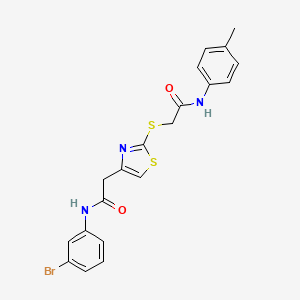

N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a thiazole ring, and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazole intermediate.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetamide precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sul

Actividad Biológica

N-(3-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H18BrN3O2S2, with a molecular weight of 476.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives with halogenated phenyl groups, such as bromine, exhibit enhanced lipophilicity and membrane permeability, contributing to their antimicrobial effectiveness.

- Study Findings :

- A study screened various N-substituted phenyl compounds for antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, finding that compounds with bromine substitutions showed promising results against Gram-positive bacteria and pathogenic yeasts due to their ability to penetrate cell membranes more effectively .

- The structure-activity relationship (SAR) analysis indicated that the position of substituents on the phenyl ring significantly influences biological activity, with para-substituted bromophenyl derivatives being particularly effective .

Anticancer Activity

The anticancer properties of compounds containing thiazole rings have been widely documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- In Vitro Studies :

- In a recent study, compounds with similar structures were tested for antiproliferative effects on HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

- Mechanistic studies revealed that these compounds could induce apoptosis through caspase activation and cell cycle arrest at the S phase, highlighting their potential as therapeutic agents in cancer treatment .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| N-(3-bromophenyl)-... | Antimicrobial | S. aureus | 5.0 | Membrane disruption |

| N-(3-bromophenyl)-... | Anticancer | HepG2 | 3.1 | Apoptosis induction via caspase activation |

| N-(3-bromophenyl)-... | Anticancer | PC-3 | 6.0 | Cell cycle arrest at S phase |

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various halogenated phenyl derivatives, N-(3-bromophenyl)-... demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound's lipophilicity facilitated better cell membrane penetration, corroborating findings from SAR analyses .

Case Study 2: Anticancer Potential

A detailed investigation into the anticancer effects of thiazole-containing compounds revealed that N-(3-bromophenyl)-... exhibited significant cytotoxicity against liver cancer cells. Flow cytometry analyses indicated a marked increase in cells arrested at the S phase upon treatment with the compound, suggesting its potential role as a chemotherapeutic agent .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S2/c1-13-5-7-15(8-6-13)22-19(26)12-28-20-24-17(11-27-20)10-18(25)23-16-4-2-3-14(21)9-16/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKFTXUMFRWJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.